Acetyl-CoA Carboxylase Inhibition: 4.4-Fold Superiority of the 2-Methyl-4-propoxyphenyl Moiety over the Phenoxy Analog
In a study of acetyl-CoA carboxylase (ACC) inhibitors, the (2R)-piperazine derivative containing the 2-methyl-4-propoxyphenyl fragment exhibited an IC₅₀ of 178 nM, whereas the (2S)-piperazine derivative bearing the 2-methyl-4-phenoxyphenyl substituent showed an IC₅₀ of 789 nM under the same assay conditions. This represents a 4.4-fold potency advantage associated with the propoxy substitution [1]. The (2S)-propoxy analog was even more potent at 71 nM, further underscoring the stereochemical and substituent dependence of this pharmacophoric element [1].
| Evidence Dimension | Acetyl-CoA carboxylase (ACC) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 178 nM (2R-propoxy-piperazine derivative containing 2-methyl-4-propoxyphenyl moiety) |
| Comparator Or Baseline | IC₅₀ = 789 nM (2S-phenoxy-piperazine derivative containing 2-methyl-4-phenoxyphenyl moiety) |
| Quantified Difference | 4.4-fold greater potency for the propoxy-substituted compound (178 nM vs. 789 nM) |
| Conditions | Acetyl-CoA carboxylase (EC 6.4.1.2) inhibition assay; pH and temperature not specified in the publication (BRENDA Reference 728096) |
Why This Matters
A 4.4-fold difference in target potency directly informs medicinal chemistry programs that the para-n-propoxy substituent is a non-negotiable structural feature for maintaining ACC inhibitory activity in this chemotype, making building blocks lacking this substituent unsuitable surrogates.
- [1] BRENDA Enzyme Database. (n.d.). EC 6.4.1.2 (Acetyl-CoA Carboxylase) – IC₅₀ Values for (2R)-1-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-(2-methyl-4-propoxyphenyl)piperazine (0.000178 mM), (2S)-1-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-(2-methyl-4-propoxyphenyl)piperazine (0.000071 mM), (2S)-1-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-(2-methyl-4-phenoxyphenyl)piperazine (0.000789 mM). Reference 728096. View Source
